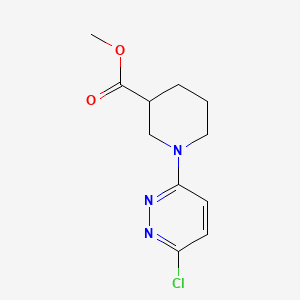

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1208086-32-1 . It has a molecular weight of 255.7 . The IUPAC name for this compound is methyl 1-(6-chloro-3-pyridazinyl)-3-piperidinecarboxylate .

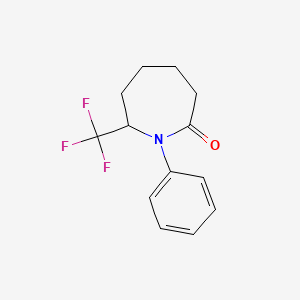

Molecular Structure Analysis

The InChI code for “Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is 1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” has a molecular weight of 255.7 . The compound is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Drug Development

Synthesis and Evaluation of Ligands for Receptors

Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, highlights their role in improving potency and selectivity for D2-like receptors. This is crucial for developing antipsychotic agents, showcasing how structural modifications in compounds similar to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could influence drug design for neurological disorders (Sikazwe et al., 2009).

Development of Tuberculosis Treatments

The exploration of piperazine derivatives, like Macozinone (PBTZ169), for the treatment of tuberculosis (TB) provides an example of how structural analogs of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could be pivotal in therapeutic applications. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis, indicating the potential for such compounds in antibiotic development (Makarov & Mikušová, 2020).

Biochemical Interactions and Pharmacology

Role in Cytochrome P450 Isoform Inhibition

The selectivity and potency of chemical inhibitors for cytochrome P450 isoforms are crucial for understanding drug metabolism and potential drug-drug interactions. Research on inhibitors, including structures related to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, plays a vital role in deciphering specific CYP isoform involvement in drug metabolism, aiding in safer drug development (Khojasteh et al., 2011).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name |

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJUGBZUEMOBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)